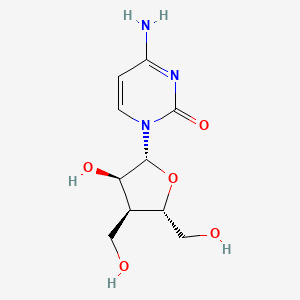

Cytidine, 3'-deoxy-3'-(hydroxymethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-deoxy-3’-(hydroxymethyl)cytidine typically involves the use of nucleoside analogs and various chemical reactions. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective deprotection and modification at the 3’ position. The reaction conditions often involve the use of protecting groups such as acetyl or benzoyl groups, and reagents like acetic anhydride and pyridine .

Industrial Production Methods

Industrial production methods for 3’-deoxy-3’-(hydroxymethyl)cytidine are similar to those used for other nucleoside analogs. These methods often involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of biocatalysts and enzymatic reactions is also explored to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3’-deoxy-3’-(hydroxymethyl)cytidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .

Major Products

The major products formed from these reactions include various derivatives of 3’-deoxy-3’-(hydroxymethyl)cytidine, such as 3’-deoxy-3’-(formyl)cytidine and 3’-deoxy-3’-(carboxyl)cytidine.

Scientific Research Applications

3’-deoxy-3’-(hydroxymethyl)cytidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.

Biology: It serves as a probe for studying DNA and RNA modifications, particularly in the context of epigenetics and gene expression.

Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities. .

Industry: It is utilized in the production of nucleic acid-based therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of 3’-deoxy-3’-(hydroxymethyl)cytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and RNA-dependent RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Deoxycytidine: Similar to 3’-deoxy-3’-(hydroxymethyl)cytidine but lacks the hydroxymethyl group at the 3’ position.

3’-deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with a double bond between the 3’ and 4’ positions.

Uniqueness

3’-deoxy-3’-(hydroxymethyl)cytidine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a versatile tool in various research and therapeutic applications, distinguishing it from other nucleoside analogs .

Biological Activity

Cytidine, 3'-deoxy-3'-(hydroxymethyl)- (often referred to as 3'-deoxy-3'-hydroxymethylcytidine or dhmC) is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H15N3O5

- Molecular Weight : 243.25 g/mol

- Structure : The compound features a hydroxymethyl group at the 3' position of the ribose sugar, which distinguishes it from natural cytidine.

Cytidine analogues typically exert their effects by interfering with nucleic acid synthesis and function. The presence of the hydroxymethyl group at the 3' position can inhibit further elongation of nucleic acids during replication or transcription. This property is crucial for their role as potential antiviral agents and anticancer drugs.

- Chain Termination : The absence of a 3'-hydroxyl group in nucleoside analogues is known to halt DNA chain elongation. While dhmC retains a hydroxyl group, its modified structure may still influence polymerase activity, leading to reduced incorporation into nucleic acids and subsequent termination of replication in certain contexts .

- Inhibition of Enzymatic Activity : Studies indicate that modified nucleosides can act as competitive inhibitors for enzymes involved in nucleotide metabolism, such as cytidine deaminase (CDA). This inhibition can alter cellular nucleotide pools and affect DNA synthesis and repair mechanisms .

Anticancer Activity

The anticancer properties of cytidine analogues have been explored extensively. For example:

- Mechanism : The incorporation of dhmC into DNA may lead to mispairing during replication or transcription, inducing cytotoxic effects in rapidly dividing cancer cells .

- Case Studies : In vitro studies with related compounds have shown significant antiproliferative effects against various cancer cell lines, including leukemia and carcinoma cells. For example, 3'-methylcytidine has been reported to exhibit IC50 values around 18 μM against certain human cancer models .

Case Study Analysis

- Cytidine Deaminase Activity : Variants of CDA have been shown to affect the metabolism of cytidine analogues, influencing their therapeutic efficacy. Polymorphisms in the CDA gene can lead to variability in drug response among patients receiving treatments involving nucleoside analogues like dhmC .

- In Vivo Studies : Animal models have indicated that modifications at the 3' position can enhance the pharmacokinetic properties of nucleoside drugs, leading to improved bioavailability and therapeutic outcomes .

Comparative Activity Table

| Compound | Biological Activity | IC50 (μM) | Target Cells |

|---|---|---|---|

| Cytidine | Baseline | N/A | Various |

| 3'-Methylcytidine | Anticancer | ~18 | K562 (leukemia), HT-29 (colon) |

| Cytarabine (Ara-C) | Anticancer | ~0.1 | Various leukemia cell lines |

| 5-Hydroxymethylcytidine | Antiviral | N/A | HIV-infected cells |

Properties

CAS No. |

133713-59-4 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-8(16)5(3-14)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9-/m1/s1 |

InChI Key |

BOSBLRZAOWVMFK-SQEXRHODSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CO)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.